

# Allatostatin C: A Comprehensive Technical Guide on Peptide Sequence, Structure, and Signaling

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#### Introduction

Allatostatins are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes. Among these, Allatostatin C (AST-C) stands out for its conserved structure and significant inhibitory functions, particularly in juvenile hormone synthesis, feeding behavior, and circadian rhythms.[1] This technical guide provides an in-depth exploration of the peptide sequence, structure, and signaling pathways of Allatostatin C, tailored for researchers, scientists, and professionals in drug development. Allatostatin C and its receptors represent potential targets for the development of novel insecticides.[1]

### **Allatostatin C Peptide Sequence and Structure**

The Allatostatin C peptide is characterized by a highly conserved sequence across various insect species, highlighting its essential biological functions.[2] The primary structure of AST-C typically consists of a 15-amino acid peptide chain. A key feature of its structure is a disulfide bridge formed between two cysteine residues, which is crucial for its biological activity.[3][4]

The representative peptide sequence for Allatostatin C is:

{pGlu}-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe



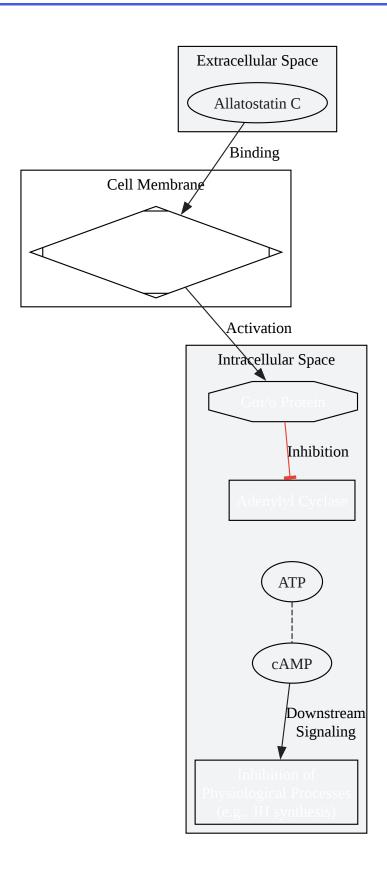
A disulfide bridge is present between the cysteine residues at positions 7 and 14. The C-terminal pentapeptide sequence, Pro-Ile-Ser-Cys-Phe (PISCF), is a hallmark of Allatostatin C and is critical for receptor recognition and binding. In some species, a paralog of the Ast-C gene, named Ast-CC, has been identified, which is predicted to produce a similar peptide called allatostatin double C (ASTCC).

Species	Peptide Sequence	Modifications
Manduca sexta (Tobacco hornworm)	pGlu-Val-Arg-Tyr-Arg-Gln-Cys- Tyr-Phe-Asn-Pro-Ile-Ser-Cys- Phe-OH	N-terminal pyroglutamate, C- terminal amidation, Disulfide bridge (Cys7-Cys14)
Drosophila melanogaster (Fruit fly)	pGlu-Val-Arg-Tyr-Arg-Gln-Cys- Tyr-Phe-Asn-Pro-Ile-Ser-Cys- Phe-OH	N-terminal pyroglutamate, C- terminal amidation, Disulfide bridge (Cys7-Cys14)
Scylla paramamosain (Mud crab)	Gln-Ile-Arg-Tyr-His-Gln-Cys- Tyr-Phe-Asn-Pro-Ile-Ser-Cys- Phe-OH	Disulfide bridge (Cys7-Cys14)

### **Allatostatin C Receptors and Signaling Pathways**

Allatostatin C exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily Allatostatin C Receptor 1 (AstC-R1) and Allatostatin C Receptor 2 (AstC-R2). These receptors are homologous to the mammalian somatostatin, galanin, and opioid receptor families. Upon ligand binding, the AstC receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling cascade is central to the physiological roles of AST-C.





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# **Experimental Protocols Receptor Activation Assays**

1. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays:

These methods are employed to investigate the interaction between the AstC receptor and downstream effector proteins, such as G proteins and  $\beta$ -arrestin.

- Objective: To determine which G protein subtypes (e.g., Gαi/o, Gαs, Gαq) are activated by the AstC receptor upon ligand binding and to measure the kinetics of this interaction.
- · Methodology:
  - HEK293T cells are co-transfected with plasmids encoding the AstC receptor fused to a fluorescent protein (e.g., YFP) and G protein subunits or β-arrestin fused to a complementary bioluminescent or fluorescent protein (e.g., CFP or a luciferase).
  - Transfected cells are cultured and then stimulated with varying concentrations of synthetic
     Allatostatin C peptide.
  - The FRET or BRET signal is measured using a plate reader. An increase or decrease in the signal indicates the proximity of the receptor and the effector protein, signifying activation.
  - Dose-response curves are generated to calculate EC50 values.
- 2. Cyclic AMP (cAMP) Measurement Assay:

This assay directly quantifies the functional consequence of AstC receptor activation, which is often the inhibition of cAMP production.

- Objective: To measure the change in intracellular cAMP levels in response to AstC stimulation.
- Methodology:

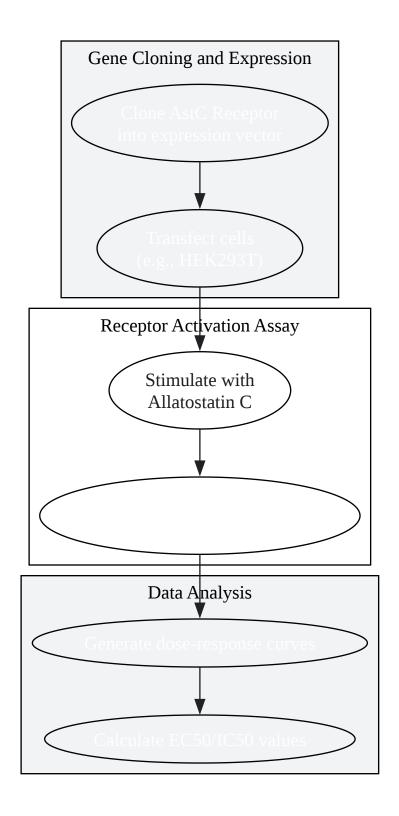






- Cells expressing the AstC receptor (e.g., HEK293T or CHO cells) are treated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.
- The cells are then incubated with different concentrations of Allatostatin C peptide.
- Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISAbased).
- The reduction in cAMP levels is used to determine the inhibitory effect of AST-C and to calculate IC50 values.





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## **Quantitative Data**



The following table summarizes key quantitative data from various studies on Allatostatin C and its receptors.

Receptor	Ligand	Cell Line	Assay Type	Paramete r	Value	Referenc e
T. pityocampa AstR-C	AST-C	HEK-TSA	FRET (Gαi1 activation)	EC50	0.05 nM	
T. pityocampa AstR-C	AST-C	HEK-TSA	FRET (Gαi2 activation)	EC50	0.05 nM	-
T. pityocampa AstR-C	AST-C	HEK-TSA	FRET (Gai3 activation)	EC50	0.05 nM	
Scylla paramamo sain AST- CR	ScypaAST- CCC	CHO-K1	сАМР	IC50	6.683 nM	
Aplysia AstC-R	Aplysia AstC (with disulfide bridge)	СНО	IP1 accumulati on	EC50	Lowest	-
Aplysia AstC-R	Aplysia AstC (without disulfide bridge)	СНО	IP1 accumulati on	EC50	Highest	

#### Conclusion

Allatostatin C is a highly conserved neuropeptide with significant inhibitory roles in arthropod physiology. Its well-defined peptide sequence, characterized by a critical disulfide bridge and a conserved C-terminal motif, allows for specific interaction with its G protein-coupled receptors.



The activation of these receptors, primarily through a Gai/o-mediated pathway, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The detailed understanding of the AST-C signaling system, supported by robust experimental methodologies, provides a solid foundation for further research and the development of targeted pest control agents. The homology to the mammalian somatostatin system also suggests a deep evolutionary conservation of this signaling module.

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#### References

- 1. Allatostatin Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 4. Identification of an allatostatin C signaling system in mollusc Aplysia PMC [pmc.ncbi.nlm.nih.gov]
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